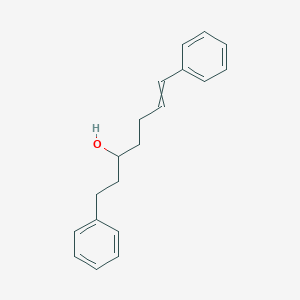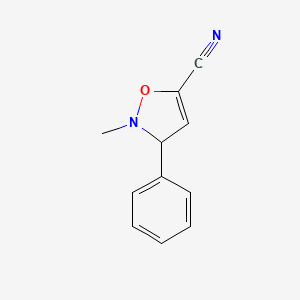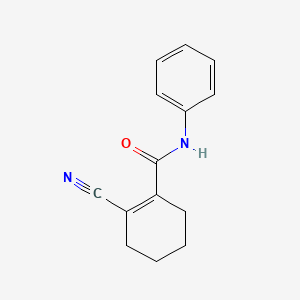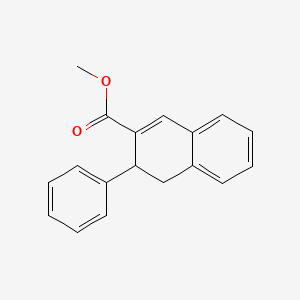![molecular formula C9H7F6NO5 B14404419 (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline CAS No. 83577-93-9](/img/structure/B14404419.png)
(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline: is a synthetic compound characterized by the presence of trifluoroacetyl groups and a proline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of trifluoroacetyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique chemical properties may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline involves its interaction with specific molecular targets. The trifluoroacetyl groups may interact with enzymes or receptors, leading to changes in their activity. The proline backbone may also play a role in the compound’s overall effect by influencing its binding affinity and specificity.
Eigenschaften
CAS-Nummer |
83577-93-9 |
|---|---|
Molekularformel |
C9H7F6NO5 |
Molekulargewicht |
323.15 g/mol |
IUPAC-Name |
(2S,4R)-1-(2,2,2-trifluoroacetyl)-4-(2,2,2-trifluoroacetyl)oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F6NO5/c10-8(11,12)6(19)16-2-3(1-4(16)5(17)18)21-7(20)9(13,14)15/h3-4H,1-2H2,(H,17,18)/t3-,4+/m1/s1 |
InChI-Schlüssel |
QAASQCXWPPNADD-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)

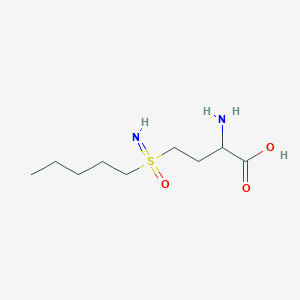
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
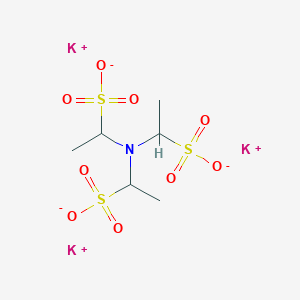
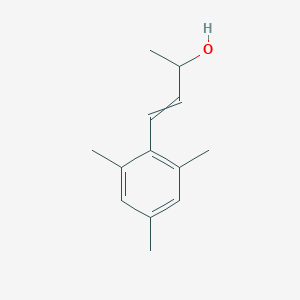
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
